A delta-4 C19 steroid that is produced not only in the testis, but also in the ovary and the adrenal cortex. Depending on the tissue type, androstenedione can serve as a precursor to testosterone as well as estrone and estradiol.
Androstenedione is a natural product found in Locusta migratoria, Homo sapiens, and other organisms with data available.
Therapeutic Androstenedione is a potent androgenic prohormone that is a direct precursor of testosterone and used as a supplement to increase plasma testosterone levels and muscle anabolism. (NCI)
Androstenedione is a steroid hormone synthesized by the adrenal glands and the gonads from either 17-alpha-hydroxyprogesterone or dehydroepiandrosterone and is a precursor of testosterone.
Androstenedione can cause cancer according to The National Toxicology Program.
Androstenedione is a delta-4 19-carbon steroid that is produced not only in the testis, but also in the ovary and the adrenal cortex. Depending on the tissue type, androstenedione can serve as a precursor to testosterone as well as estrone and estradiol. It is the common precursor of male and female sex hormones. Some androstenedione is also secreted into the plasma, and may be converted in peripheral tissues to testosterone and estrogens. Androstenedione originates either from the conversion of dehydroepiandrosterone or from 17-hydroxyprogesterone. It is further converted to either testosterone or estrone. The production of adrenal androstenedione is governed by ACTH, while production of gonadal androstenedione is under control by gonadotropins.
A delta-4 C19 steroid that is produced not only in the TESTIS, but also in the OVARY and the ADRENAL CORTEX. Depending on the tissue type, androstenedione can serve as a precursor to TESTOSTERONE as well as ESTRONE and ESTRADIOL.
Androstenedione
CAS No.: 63-05-8
Cat. No.: VC21335854
Molecular Formula: C19H26O2
Molecular Weight: 286.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 63-05-8 |
---|---|
Molecular Formula | C19H26O2 |
Molecular Weight | 286.4 g/mol |
IUPAC Name | (8R,9S,10R,13S,14S)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |
Standard InChI | InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,14-16H,3-10H2,1-2H3/t14-,15-,16-,18-,19-/m0/s1 |
Standard InChI Key | AEMFNILZOJDQLW-QAGGRKNESA-N |
Isomeric SMILES | C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C |
Canonical SMILES | CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4=O)C |
Boiling Point | Decomposes at 200 °C before boiling |
Colorform | Crystals from hexane |
Melting Point | 173-174 °C (crystals from hexane) Melting point: 143 °C (alpha form), 173 (beta form) Melting point: 172 °C, OECD Guideline 102 (Melting point / Melting Range) 170 - 173 °C |
Biochemical Characteristics
Chemical Structure and Properties
Androstenedione, chemically known as androst-4-ene-3,17-dione, belongs to the androstane steroid family and is classified as a 17-ketosteroid. Its molecular formula is C₁₉H₂₆O₂ with a molecular weight of 286.4085 g/mol . The compound has five defined stereocenters with absolute stereochemistry .
Key physical properties include:
Androstenedione is closely related structurally to other important steroids including androstenediol, dehydroepiandrosterone (DHEA), testosterone, 5α-androstanedione, and estrone, explaining its central position in steroid hormone metabolism pathways .
Biosynthesis Pathways
Androstenedione can be biosynthesized through two primary pathways in the human body:
-
The primary pathway involves conversion of 17α-hydroxypregnenolone to DHEA via the 17,20-lyase enzyme, followed by conversion of DHEA to androstenedione through the enzyme 3β-hydroxysteroid dehydrogenase.
-
The secondary pathway involves direct conversion of 17α-hydroxyprogesterone to androstenedione by 17,20-lyase .
The classic pathway begins with cholesterol transport to the inner mitochondrial membrane by steroidogenic acute regulatory protein (StAR). At this location, cholesterol is converted to pregnenolone by the side-chain cleavage enzymatic complex consisting of cytochrome P450 side chain cleavage (CYP11A1), ferrodoxin (FDX1), and ferrodoxin-reductase (FDXR) . Pregnenolone undergoes subsequent conversions ultimately leading to androstenedione production.
Production and Regulation
Androstenedione is produced in both the adrenal glands and the gonads (testes in males and ovaries in females). The production from these different sources is regulated by distinct hormonal mechanisms:
-
Adrenal production is controlled by adrenocorticotrophic hormone (ACTH)
In premenopausal women, the adrenal glands and ovaries each contribute approximately half of the total androstenedione production, about 3 mg/day. After menopause, total production decreases by approximately half, primarily due to reduced ovarian secretion. Notably, androstenedione remains the principal steroid produced by the postmenopausal ovary .
Metabolism and Physiological Levels
Metabolic Pathways
Once produced, androstenedione follows several metabolic pathways in the body:
-
Conversion to testosterone through the enzyme 17β-hydroxysteroid dehydrogenase, which occurs primarily in theca cells that release androstenedione into the bloodstream .
-
Conversion to estrone through the enzyme aromatase, which takes place in granulosa cells that produce this enzyme. This demonstrates how theca cells and granulosa cells work cooperatively to form estrogens .
-
Metabolism to androstanedione, a 5α-reduced metabolite that serves as an intermediate in the biosynthesis of androsterone, an androgen and neurosteroid .
The metabolic pathways vary by species. In cattle, androstenedione is converted into oestradiol-17 and epitestosterone, while in sheep, it is transformed into the 17-epimer. In invertebrates such as the freshwater ramshorn snail (Marisa cornuarietis), androstenedione is converted into 5α-dihydrotestosterone and testosterone in males, but into 5α-dihydroandrostenedione in females .
Normal Reference Ranges
Androstenedione concentrations in blood vary by age, sex, and developmental stage. Normal reference ranges include:
-
Adult females: 30–200 ng/dL (1.0–7.0 nmol/L)
-
Adult males: 40–150 ng/dL (1.4–5.2 nmol/L)
-
Premature infants: 80–446 ng/dL
-
Full-term newborns: 20–290 ng/dL
The following table provides comprehensive data on androstenedione and related sex hormones in both men and women:
Sex | Sex hormone | Reproductive phase | Blood production rate | Gonadal secretion rate | Metabolic clearance rate | Reference range (serum levels) |
---|---|---|---|---|---|---|
Men | Androstenedione | – | 2.8 mg/day | 1.6 mg/day | 2200 L/day | 2.8–7.3 nmol/L (80–210 ng/dL) |
Testosterone | – | 6.5 mg/day | 6.2 mg/day | 950 L/day | 6.9–34.7 nmol/L (200–1000 ng/dL) | |
Women | Androstenedione | – | 3.2 mg/day | 2.8 mg/day | 2000 L/day | 3.1–12.2 nmol/L (89–350 ng/dL) |
Testosterone | – | 190 μg/day | 60 μg/day | 500 L/day | 0.7–2.8 nmol/L (20–81 ng/dL) | |
Estrone | Follicular phase | 110 μg/day | 80 μg/day | 2200 L/day | 110–400 pmol/L (30–110 pg/mL) | |
Luteal phase | 260 μg/day | 150 μg/day | 2200 L/day | 310–660 pmol/L (80–180 pg/mL) | ||
Estradiol | Follicular phase | 90 μg/day | 80 μg/day | 1200 L/day | <37–360 pmol/L (10–98 pg/mL) | |
Luteal phase | 250 μg/day | 240 μg/day | 1200 L/day | 699–1250 pmol/L (190–341 pg/mL) |
Elevated serum levels of androstenedione exceeding 500 ng/dL may indicate the presence of an adrenal or gonadal tumor, making this measurement clinically relevant in certain diagnostic contexts .
Medical Significance and Clinical Applications
Diagnostic Applications
Recent research has identified novel diagnostic applications for androstenedione. A 2024 metabolomics study revealed that androstenedione exhibits excellent discrimination and acceptable calibration in identifying Primary Angle-Closure Glaucoma (PACG) . The comprehensive study analyzed serum samples from 616 participants and identified 1,464 metabolites, with androstenedione showing impressive discriminatory power across multiple validation phases:
-
Discovery set 1: AUC = 1.0 (95% CI, 1.00–1.00)
-
Discovery set 2: AUC = 0.85 (95% CI, 0.80–0.90)
-
Internal validation: AUC = 0.86 (95% CI, 0.81–0.91)
Additionally, androstenedione demonstrated an even higher AUC (0.92–0.98) in discriminating the severity of PACG. The study confirmed that serum androstenedione levels were consistent with those in aqueous humor (r=0.82, p=0.038) and significantly decreased after treatment (p=0.021) . This research suggests potential new diagnostic applications for androstenedione measurement beyond its traditional role in endocrinology.
Supplemental Use and Sports
Claimed Benefits and Scientific Evidence
Androstenedione supplements have been marketed with numerous claimed benefits, including:
-
Increasing testosterone levels
-
Enhancing athletic performance
-
Building body muscles
-
Reducing body fat
-
Increasing energy
-
Maintaining healthy red blood cells
Recent Research and Discoveries
Metabolomics and Biomarker Research
The aforementioned 2024 metabolomics study represents a significant advancement in our understanding of androstenedione's potential as a biomarker. Beyond its impressive diagnostic accuracy for PACG, the cohort phase of the study revealed that higher baseline androstenedione levels were associated with increased risk, with a hazard ratio of 2.71 (95% CI: 1.199–6.104) . This research represents a novel application of androstenedione measurement as a potential diagnostic biomarker, expanding our understanding of its clinical utility beyond reproductive endocrinology.
Advanced Understanding of Biosynthesis Pathways
Recent research has provided more detailed insights into the biosynthesis pathways involving androstenedione. Studies have elaborated on both the classic and alternative androgen biosynthesis pathways, detailing the enzymatic steps and regulatory mechanisms involved .
The classic pathway involves cholesterol conversion to pregnenolone, followed by sequential transformations through several intermediates, including androstenedione, before becoming testosterone. Alternative pathways provide additional routes for androgen synthesis, demonstrating the metabolic flexibility of steroid hormone production in the human body .
These findings contribute to our understanding of endocrine disorders and may help in developing more targeted therapeutic approaches for conditions involving dysregulated androgen production.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume